
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Descripción general
Descripción
Comprehensive Analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
The compound 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves cyclization and chloridization reactions. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, is synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials. The process yields a product with a purity higher than 99.5% under optimal conditions . Similarly, substituted methoxy-and methylthio-pyrimidines can be synthesized through aminolysis reactions without added solvents, leading to various aminopyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine derivative was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) . The geometrical parameters obtained from DFT calculations are in agreement with X-ray diffraction (XRD) results .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric/ring closure effects . The aminolysis of methoxy or methylthio pyrimidines has been studied, revealing the influence of different substituents on the reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using quantum chemical calculations. For instance, the nonlinear optical behavior and stability of molecules can be analyzed using NBO analysis, which assesses hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) analysis helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structures of these compounds reveal weak hydrogen-bonding interactions, which are significant in understanding their physical properties .
Propiedades
IUPAC Name |
4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHXRSRVRUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287920 | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
CAS RN |
87026-45-7 | |
| Record name | 87026-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

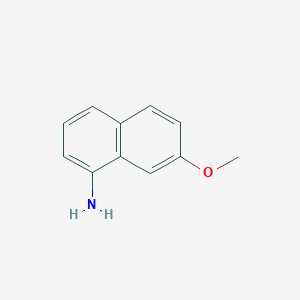
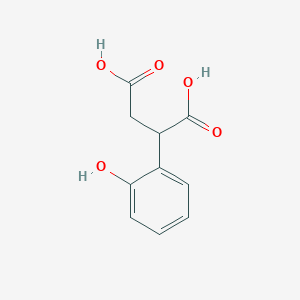
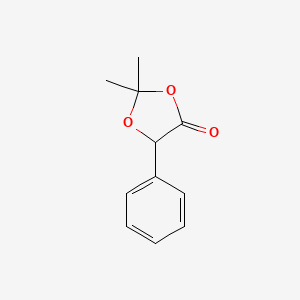
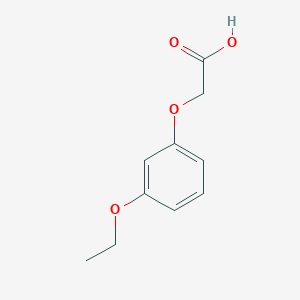
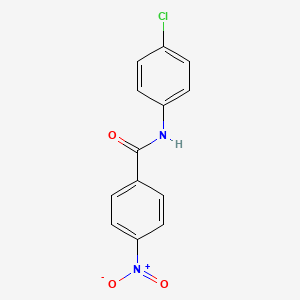
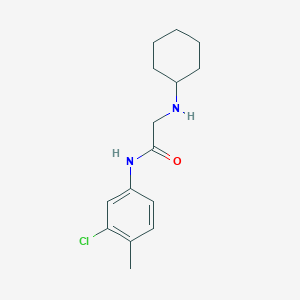

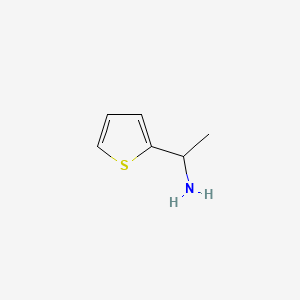





![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)